molecular formula C49H74 B12592080 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene CAS No. 625443-27-8

2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene

Cat. No.: B12592080
CAS No.: 625443-27-8
M. Wt: 663.1 g/mol
InChI Key: KZTNABLIRVGIRY-UHFFFAOYSA-N
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Description

2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is an organic compound with the molecular formula C49H74 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of ethynyl groups at positions 2 and 7, and hexadecyl groups at position 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes bromination to introduce bromine atoms at positions 2 and 7.

    Sonogashira Coupling: The brominated fluorene is then subjected to Sonogashira coupling with ethynyl groups in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl groups at positions 2 and 7.

    Alkylation: Finally, the compound undergoes alkylation with hexadecyl groups at position 9 to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The ethynyl groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products

    Oxidation: Carbonyl derivatives such as ketones and aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the hexadecyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diethynyl-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of hexadecyl groups.

    2,7-Diethynyl-9,9-dimethyl-9H-fluorene: Contains methyl groups at position 9.

    9,9-Dihexyl-2,7-dibromofluorene: Bromine atoms at positions 2 and 7 instead of ethynyl groups.

Uniqueness

2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is unique due to its combination of ethynyl and hexadecyl groups, which impart distinct electronic and hydrophobic properties. This makes it particularly useful in the synthesis of advanced materials and in studies of molecular interactions.

Properties

CAS No.

625443-27-8

Molecular Formula

C49H74

Molecular Weight

663.1 g/mol

IUPAC Name

2,7-diethynyl-9,9-dihexadecylfluorene

InChI

InChI=1S/C49H74/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-49(40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)47-41-43(7-3)35-37-45(47)46-38-36-44(8-4)42-48(46)49/h3-4,35-38,41-42H,5-6,9-34,39-40H2,1-2H3

InChI Key

KZTNABLIRVGIRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC

Origin of Product

United States

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